molecular formula C6H10O4 B12576396 Ethyl 3-(formyloxy)propanoate CAS No. 194147-37-0

Ethyl 3-(formyloxy)propanoate

Cat. No.: B12576396
CAS No.: 194147-37-0
M. Wt: 146.14 g/mol
InChI Key: UWHLNVBXQXPBHI-UHFFFAOYSA-N
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Description

Ethyl 3-(formyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fragrances and flavoring agents. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(formyloxy)propanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with formic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the formation of the ester and water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of strong acid catalysts, such as sulfuric acid, is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(formyloxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 3-hydroxypropanoic acid and formic acid.

    Reduction: The ester can be reduced to form the corresponding alcohol, ethyl 3-hydroxypropanoate, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 3-hydroxypropanoic acid and formic acid.

    Reduction: Ethyl 3-hydroxypropanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(formyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(formyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The pathways involved may include enzymatic hydrolysis by esterases, leading to the formation of active metabolites that interact with cellular targets.

Comparison with Similar Compounds

Ethyl 3-(formyloxy)propanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the formyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl propanoate
  • Methyl butyrate
  • Isopropyl butyrate

Properties

CAS No.

194147-37-0

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 3-formyloxypropanoate

InChI

InChI=1S/C6H10O4/c1-2-10-6(8)3-4-9-5-7/h5H,2-4H2,1H3

InChI Key

UWHLNVBXQXPBHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC=O

Origin of Product

United States

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